N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(21,11-5-6-13-14(8-11)23-10-22-13)9-19-15(20)12-4-3-7-18-16(12)24-2/h3-8,21H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRLUIRRDOSIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
The structural complexity of this compound suggests it could serve as a lead compound for the development of new pharmaceuticals. Its unique functional groups may interact with specific molecular targets involved in neurological and inflammatory pathways. Research indicates that compounds with similar structures have shown promise in treating conditions such as pain, inflammation, and neurodegenerative diseases .
Mechanism of Action
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. The benzodioxole and pyridine rings can provide sites for hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. This interaction could lead to the inhibition or activation of specific pathways relevant to disease processes .
Materials Science
Organic Semiconductors
Due to its unique electronic properties, N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide could be utilized in the development of organic semiconductors. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it a candidate for further exploration in this area.
Synthesis and Optimization
Research into the synthesis of this compound has focused on optimizing reaction conditions to enhance yield and purity. Techniques such as chromatography and recrystallization are employed to achieve high-quality products suitable for industrial applications .
Biological Research
Probe Compounds
In biological research, this compound may serve as a probe or tool compound for studying enzyme function or cellular signaling pathways. Its ability to selectively bind to certain proteins could facilitate the investigation of their roles in various biological processes .
Case Studies and Experimental Findings
Several studies have reported on the synthesis and biological evaluation of compounds related to this compound. For instance, derivatives of benzodioxole have been shown to exhibit anti-inflammatory properties in vitro, suggesting that modifications to the core structure can enhance biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives, pyridine-carboxamides, and substituted cathinones. Key comparisons are outlined below:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Benzodioxole Derivatives : The target compound and ephylone share the benzodioxole group, but ephylone’s β-ketoamine structure confers stimulant activity, whereas the target’s carboxamide group suggests a divergent mechanism (e.g., enzyme inhibition or receptor modulation).
Metabolic Stability: The hydroxypropyl chain in the target compound may increase susceptibility to oxidative metabolism compared to non-hydroxylated analogs like Compound 10 , which features a rigid isoindole-dione group.
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Pharmacokinetic Properties (Estimated)
Discussion:
- Lipophilicity : The target compound’s logP is lower than its pyrazole-containing analog , likely due to the polar hydroxypropyl group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to ephylone .
- Metabolism : The methylsulfanyl group in the target compound could slow oxidative metabolism compared to ephylone’s primary amine, but the hydroxypropyl chain may introduce sites for glucuronidation.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzodioxolyl-hydroxypropyl amine with 2-(methylsulfanyl)pyridine-3-carboxylic acid, analogous to methods for related carboxamides .
Preparation Methods
Three-Component Cyclocondensation
A one-pot protocol combines ethyl acetoacetate (1,3-dicarbonyl), propiolic acid derivatives (alkynone), and ammonium acetate under reflux in ethanol. The reaction proceeds via tandem Michael addition-heterocyclization, yielding 2-amino-3-cyanopyridine intermediates. For the target compound, 2-(methylsulfanyl) substitution necessitates introducing a sulfur nucleophile post-cyclization.
Key Conditions :
Introduction of the Methylsulfanyl Group
The 2-position methylsulfanyl moiety is introduced via nucleophilic displacement or transition-metal-catalyzed thiolation .
Halogen-Thiol Exchange
A halogenated pyridine intermediate (e.g., 2-chloro-3-cyanopyridine) reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours. This SNAr mechanism requires electron-withdrawing groups (e.g., nitriles) to activate the pyridine ring.
Optimization Data :
Palladium-Catalyzed C–S Coupling
For higher regioselectivity, Pd(PPh₃)₄ catalyzes the coupling of 2-iodopyridine-3-carbonitrile with methyl disulfide (MeSSMe) in the presence of CuI and 1,10-phenanthroline.
Conditions :
Formation of the Carboxamide
The 3-cyano group is hydrolyzed to a carboxamide under acidic or basic conditions.
Acidic Hydrolysis
Concentrated hydrochloric acid (37%) refluxed with the nitrile intermediate for 8 hours achieves full conversion to the carboxamide.
Reaction Profile :
Transition-Metal-Assisted Hydrolysis
Pd(OH)₂/C (Pearlman’s catalyst) in methanol under hydrogen (40 psi, 25°C, 21 hours) selectively reduces the nitrile to an amine, followed by oxidation to the carboxamide. This method minimizes over-hydrolysis to carboxylic acids.
Coupling with the Benzodioxol-Hydroxypropyl Amine
The final step conjugates the pyridine-3-carboxamide with N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]amine.
Amide Bond Formation
Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) precedes reaction with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
-
Acid Chloride Formation : 2-(Methylsulfanyl)pyridine-3-carboxylic acid + SOCl₂ (reflux, 2 hours).
-
Coupling : Add amine (1.1 eq) in DCM, TEA (2 eq), 0°C to 25°C, 12 hours.
-
Yield : 74%
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieve coupling at room temperature (24 hours, 85% yield).
Optimization and Industrial Scale-Up
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide, and what critical parameters must be controlled?
- Methodology : Multi-step synthesis typically involves:
-
Step 1 : Condensation of the benzodioxole moiety with a hydroxypropyl intermediate using palladium or copper catalysts in polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres .
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Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions, requiring precise temperature control (e.g., reflux in THF) .
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Critical parameters : Solvent purity, catalyst loading (0.5–5 mol%), reaction time (12–48 hrs), and inert gas purging to prevent oxidation .
- Data Table :
| Reaction Step | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzodioxole coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80–100°C | 60–75 |
| Sulfanyl incorporation | NaSH, CuI | THF | 60–70°C | 40–55 |
Q. Which analytical techniques are most effective for structural validation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyridine carboxamide carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₂O₄S: 346.1052) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks .
- Storage : Airtight containers in dark, dry conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can computational quantum chemistry optimize reaction pathways for novel derivatives?
- Methodology :
-
Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers for sulfanyl group introduction .
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Solvent Effects : COSMO-RS simulations to predict solvent compatibility and reaction yields .
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Case Study : ICReDD’s workflow integrates computed activation energies with experimental screening, reducing trial-and-error by 50% .
- Data Table :
| Derivative | Computed ΔG‡ (kcal/mol) | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|
| Methylsulfanyl analog | 22.3 | 55 | 52 |
| Ethylsulfanyl analog | 25.1 | 38 | 35 |
Q. What statistical experimental design (DoE) approaches improve reaction yield while minimizing byproducts?
- Methodology :
- Factorial Design : Screen variables (catalyst loading, temperature, solvent ratio) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to optimize conditions (e.g., maximizing yield while reducing thiol oxidation byproducts) .
- Case Study : A 15-experiment CCD reduced byproduct formation from 12% to 3% in pyridine carboxamide synthesis .
Q. How do structural modifications (e.g., replacing benzodioxole with thienopyrimidine) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., thienopyrimidine-core derivatives) and test in vitro against target enzymes (e.g., kinase inhibition assays) .
- Computational Docking : AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .
- Data : Benzodioxole derivatives show 10x higher IC₅₀ than thienopyrimidine analogs in kinase inhibition .
Contradiction Analysis
- Synthesis Yield Variability : reports 60–75% yields for benzodioxole coupling, while notes 40–55% for sulfanyl incorporation. This discrepancy highlights the need for rigorous optimization of steric and electronic effects in multi-step reactions.
- Safety Storage : recommends 2–8°C storage, but emphasizes desiccation without specifying temperature. Researchers should prioritize inert, anhydrous conditions to address both concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
